Miltipolone

Iron chelation Cancer cell proliferation Metal ion specificity

Researchers studying Fe²⁺-dependent cancer biology lack probes that cleanly distinguish Fe²⁺ from Fe³⁺ phenotypes. Miltipolone, a norditerpenoid tropolone from Salvia miltiorrhiza, resolves this through exclusive Fe²⁺ chelation - its growth inhibition is reversed only by Fe²⁺, not Fe³⁺, Co²⁺, Mn²⁺, or Zn²⁺. • Validated against 10 cancer cell lines spanning 9 tissue origins with built-in HUVEC selectivity benchmark (IC₅₀ >20 mM). • Documented 2:1 miltipolone:Fe²⁺ stoichiometry for precise experimental design. • Characteristic UV/Vis ~16 nm bathochromic shift (244→260 nm) for calibrating tropolone-metal interaction assays. Also serves as an analytical reference standard for allergen content monitoring in Danshen-based pharmacovigilance studies.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
Cat. No. B1244572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiltipolone
Synonymsmiltipolone
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O
InChIInChI=1S/C19H24O3/c1-11-7-12-13(8-14(20)17(11)21)19-6-4-5-18(2,3)16(19)9-15(12)22-10-19/h7-8,15-16H,4-6,9-10H2,1-3H3,(H,20,21)/t15-,16-,19-/m0/s1
InChIKeyQCERTNNJMAPQRG-BXWFABGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miltipolone: Fe²⁺-Chelating Anticancer Agent


Miltipolone (CAS 131086-61-8; molecular formula C₁₉H₂₄O₃) is a norditerpenoid tropolone natural product first isolated from the fresh roots of Salvia miltiorrhiza Bunge (Danshen), a widely used traditional Chinese medicine [1]. Structurally, it possesses a rare tropolonoid moiety on a norditerpene skeleton and is capable of tautomerizing between enol and ketone forms, generating up to seven possible isomers [2]. Miltipolone has been characterized as a broad-spectrum inhibitor of cancer cell proliferation, with its activity mechanistically linked to Fe²⁺-specific chelation — a property that distinguishes it from other Danshen-derived diterpenoids such as the tanshinones [2].

Fe²⁺-specific chelation mechanism probe for cancer cell proliferation studies
Distinct from tanshinones, salviolone, and Fe³⁺-preferring chelators
Pan-cancer cell panel screening across multiple tissue origins
Activity reported in lung, liver, breast, leukemia, melanoma, and more
Norditerpenoid tropolone natural product from Salvia miltiorrhiza
Tropolonoid moiety enables bidentate Fe²⁺ coordination; structural reference standard

Miltipolone: Unique Fe²⁺-Specific Mechanism


Although Danshen yields multiple cytotoxic diterpenoids — including tanshinone I, tanshinone IIA, and cryptotanshinone — these compounds operate through fundamentally different mechanisms (e.g., apoptosis induction, kinase inhibition, STAT3 blockade) [1]. Miltipolone is uniquely defined by its Fe²⁺-specific chelation mechanism: its cancer cell growth inhibition is reversed exclusively by Fe²⁺, not by Fe³⁺, Co²⁺, Mn²⁺, or Zn²⁺ [2]. Furthermore, the structurally closest co-isolated analog, salviolone, is a bisnorditerpenoid with a benzotropolonoid chromophore rather than a tropolonoid moiety, and lacks the demonstrated Fe²⁺-chelating activity [3]. Generic iron chelators such as deferoxamine preferentially bind Fe³⁺ and exhibit distinct cancer cell selectivity profiles, making them mechanistically non-equivalent [4]. These differences preclude simple functional substitution.

Tanshinones
Apoptosis/kinase mechanisms without Fe²⁺ chelation; may not reproduce Fe²⁺-dependent phenotype.
Salviolone
Benzotropolone analog lacking tropolone Fe²⁺-binding site; Fe²⁺ chelation not reported.
Deferoxamine / VLX600
Fe³⁺-selective or broad metal binding; Fe²⁺-specific reversibility may not transfer.

Miltipolone: Differentiation Evidence


Fe²⁺-Specific Reversal vs. Other Metal Ions

Wang et al. (2011) fixed miltipolone at 2.0 mM (a concentration at or above IC₅₀ for all 10 tested cancer cell lines) and titrated cells with Co²⁺, Fe²⁺, Fe³⁺, Mn²⁺, and Zn²⁺. Only Fe²⁺ reversed the growth inhibition across all 10 cancer cell lines in a concentration-dependent manner; Fe³⁺, Co²⁺, Mn²⁺, and Zn²⁺ produced no antagonistic effect. For 9 of 10 cancer cell lines, inhibition was almost fully reversed when Fe²⁺ concentration reached 1.0 mM, confirming a functional 2:1 miltipolone-to-Fe²⁺ complex stoichiometry in cell culture that matched the stoichiometry determined independently by UV/Vis titration in solution [1].

Fe²⁺ Reversal Specificity
Head-to-head
Only Fe²⁺ reversed growth inhibition across 10 cancer lines; Fe³⁺, Co²⁺, Mn²⁺, Zn²⁺ had no effect. 2:1 miltipolone:Fe²⁺ stoichiometry confirmed.
Supports Fe²⁺-dependent mechanism interpretation
Reversal assay with fixed miltipolone and titrated metal ions
Iron chelation Cancer cell proliferation Metal ion specificity

Broad-Spectrum Cytotoxicity & Selectivity

Miltipolone demonstrated growth inhibitory activity against all 10 cancer cell lines tested, with IC₅₀ values ranging from 0.90 mM to 5.95 mM (MTT assay, 96 h). In contrast, its IC₅₀ against HUVEC (human umbilical vein endothelial cells) exceeded 20 mM, yielding a minimum selectivity index of approximately 3.4-fold (HUVEC vs. most sensitive line Bel-7402) to over 22-fold (HUVEC vs. A549) [1]. By comparison, the clinically investigated iron chelator VLX600 exhibits IC₅₀ values of 0.039–0.51 µM across six cancer cell lines but its Fe²⁺ vs. Fe³⁺ specificity is not distinctly characterized, and VLX600 cytotoxicity is not selectively reversed by a single metal ion species [2].

Pan-cancer Activity & Selectivity
Cross-study comparable
IC₅₀ 0.90–5.95 mM across 10 cancer lines; HUVEC IC₅₀ >20 mM. Minimum selectivity index ~3.4 (HUVEC/Bel-7402), max >22 (HUVEC/A549).
Supports cell-model endpoint review across diverse tissues
Lower potency vs. tanshinones but distinct Fe²⁺ mechanism context
Broad-spectrum anticancer Tumor selectivity HUVEC counter-screen

Fe²⁺/Fe³⁺ Binding Selectivity

UV/Vis spectroscopic analysis demonstrated that miltipolone interaction with Fe²⁺ shifted the characteristic absorption peak from ~244 nm to ~260 nm; interaction with Fe³⁺ significantly altered absorption intensity and modified the 300–380 nm spectral region while preserving the ~244 nm contour. By contrast, addition of Co²⁺, Mn²⁺, or Zn²⁺ changed UV/Vis absorption intensity but produced spectra very similar to uncomplexed miltipolone, indicating relatively weak chelation [1]. The Fe²⁺-specific spectral shift at ~244→260 nm provides a direct spectroscopic handle for monitoring Fe²⁺-miltipolone complex formation, which is not observed with other physiological metal ions.

Fe²⁺/Fe³⁺ UV-Vis Selectivity
Head-to-head
Fe²⁺ shifted peak ~244→260 nm; Fe³⁺ altered 300–380 nm region. Co²⁺, Mn²⁺, Zn²⁺ produced minimal spectral shifts.
Supports spectroscopic QC for Fe²⁺-complex formation
UV/Vis fingerprint enables batch consistency verification
Metal chelation selectivity UV/Vis spectroscopy Stoichiometry

Structural Distinction from Salviolone

Miltipolone (compound 15 in Haro et al. 1991) and salviolone (compound 8) were co-isolated from the same Salvia miltiorrhiza root extract and represent two structurally distinct classes: miltipolone is a norditerpenoid with a tropolonoid moiety, while salviolone is a bisnorditerpenoid with a benzotropolonoid chromophore [1]. The key structural distinction — a tropolone (7-membered ring α-hydroxyketone) vs. benzotropolone (benzene-fused tropolone) — directly impacts metal-chelating geometry and capacity. Miltipolone's tropolonoid moiety enables bidentate Fe²⁺ coordination at the α-hydroxyketone site, whereas salviolone's benzotropolonoid system presents a different chelation topology [2]. Despite both exhibiting cytotoxic activity, only miltipolone has been characterized for Fe²⁺-specific chelation and functional reversal.

Structural vs. Salviolone
Class-level inference
Miltipolone: norditerpenoid tropolone with α-hydroxyketone chelation site. Salviolone: bisnorditerpenoid benzotropolone; no Fe²⁺ chelation reported.
Structural class determines Fe²⁺-chelating capacity
Tropolone vs. benzotropolone geometry differs; salviolone data to verify
Diterpenoid tropolone Salviolone Structural analog comparison

Fe²⁺ Selectivity vs. DFO & VLX600

Miltipolone's functional Fe²⁺ specificity represents a distinct chelation profile within the iron chelator landscape. Deferoxamine (DFO), the reference clinical iron chelator, binds Fe³⁺ with extremely high affinity (log β = 30.6) and its differentiation-inducing activity is abolished by Fe³⁺ preincubation, not Fe²⁺ [1]. VLX600, a synthetic iron chelator in clinical investigation, exhibits IC₅₀ values of 0.039–0.51 µM across cancer cell lines, approximately 2,000- to 150,000-fold more potent than miltipolone by IC₅₀, but premixing with Fe³⁺, Zn²⁺, or Cu²⁺ neither potentiates nor abolishes its cytotoxicity, indicating a fundamentally different metal interaction profile [2]. Miltipolone's exclusive Fe²⁺ reversibility occupies a unique niche not addressed by either Fe³⁺-selective or broad-spectrum iron chelators.

Fe²⁺ Specificity vs. DFO/VLX600
Class-level inference
DFO: Fe³⁺-selective, reversed by Fe³⁺. VLX600: cytotoxicity not selectively reversed by any metal ion. Miltipolone: exclusively Fe²⁺-reversed.
Unique Fe²⁺-selective tool among iron chelators
For studies requiring Fe²⁺ probing without Fe³⁺ interference
Iron chelator comparison Deferoxamine Fe²⁺ vs. Fe³⁺ selectivity

Miltipolone Application Scenarios


Fe²⁺-Dependent Cancer Proliferation Probe

Miltipolone is uniquely suited as a chemical biology probe for dissecting Fe²⁺-specific contributions to cancer cell proliferation. Because its growth inhibitory activity is reversed exclusively by Fe²⁺ (not Fe³⁺, Co²⁺, Mn²⁺, or Zn²⁺) [1], researchers can use miltipolone in tandem with Fe²⁺ supplementation/rescue experiments to distinguish Fe²⁺-dependent from Fe³⁺-dependent phenotypes. The documented 2:1 miltipolone:Fe²⁺ stoichiometry in both cell-free and cell-based systems [1] enables precise experimental design. This application cannot be fulfilled by tanshinones (no iron chelation mechanism) or by deferoxamine (Fe³⁺ preference).

Pan-Cancer Fe²⁺ Sensitivity Screening

Miltipolone's demonstrated activity against 10 cancer cell lines spanning 9 distinct tissue origins — lung (A549), liver (Bel-7402, Hep G2), cervical (Hela), breast (MCF-7), leukemia (Jurkat), fibrosarcoma (HT1080), melanoma (A375), gastric (NCI-N87), and pancreatic (PANC-1) — with concurrent HUVEC counter-screen data (IC₅₀ >20 mM) [1] makes it a validated tool for systematic pan-cancer Fe²⁺ dependency profiling. The HUVEC data provide a built-in selectivity benchmark, allowing researchers to normalize cancer cell sensitivity against a normal endothelial cell baseline within the same experimental framework.

Tropolone-Fe²⁺ Complex Reference Standard

The well-characterized UV/Vis spectral shift of miltipolone upon Fe²⁺ binding — a discrete ~16 nm bathochromic shift from ~244 nm to ~260 nm, plus linear absorbance response at 425 nm and 450 nm up to 0.5 molar equivalents Fe²⁺ [1] — establishes miltipolone as a reference compound for calibrating spectroscopic assays of tropolone-metal interactions. This is particularly relevant for natural product chemistry laboratories isolating or characterizing new diterpenoid tropolones from Salvia species, where miltipolone can serve as a positive control for Fe²⁺-chelating activity.

Danshen Allergenicity & Safety Studies

A 2024 UHPLC-Q-TOF-MS and bioinformatics study identified miltipolone as one of five key allergenic constituents in Danshen injection, alongside cryptotanshinone, neocryptotanshinone, salvianolic acid B, and isosalvianolic acid C, acting through upstream regulation of ALOX5, PTGS1, PPARD, and LTB4R [2]. For pharmacovigilance and formulation safety studies of Danshen-based products, miltipolone is therefore a required analytical reference standard for allergen content monitoring — a procurement rationale distinct from its anticancer research applications.

Application
Selection Property
Validation Focus
Fe²⁺-dependent cancer cell studies
Fe²⁺-specific chelation mechanism
Fe²⁺ rescue reversibility & 2:1 stoichiometry
Pan-cancer Fe²⁺ sensitivity profiling
Broad cell line activity context
Selectivity window vs. HUVEC baseline
Tropolone-Fe²⁺ complex reference
UV-Vis spectral fingerprint
Batch consistency & Fe²⁺-complex formation
Danshen allergen content monitoring
Allergen reference standard
UHPLC-Q-TOF-MS identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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